molecular formula C11H18ClNO2 B3021616 (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride CAS No. 854185-11-8

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride

Cat. No.: B3021616
CAS No.: 854185-11-8
M. Wt: 231.72 g/mol
InChI Key: MSANUFSPFXPBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C11H17NO2·HCl It is a derivative of methanamine, featuring both isopropoxy and methoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 4-isopropoxy-3-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy and isopropoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Products may include 4-isopropoxy-3-methoxybenzoic acid or 4-isopropoxy-3-methoxybenzaldehyde.

    Reduction: Products may include 4-isopropoxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine group. The compound may modulate biological pathways by binding to these targets, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Butoxy-3-ethoxyphenyl)methanamine
  • (3-Ethyl-4-fluorophenyl)methanamine
  • (4-Methoxy-3-methylphenyl)-1,3-thiazol-2-ylmethanamine

Uniqueness

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both isopropoxy and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research.

Properties

IUPAC Name

(3-methoxy-4-propan-2-yloxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3;/h4-6,8H,7,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSANUFSPFXPBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647294
Record name 1-{3-Methoxy-4-[(propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98799-37-2
Record name 1-{3-Methoxy-4-[(propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride
Reactant of Route 5
(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.